molecular formula C10H12BrClO B2364563 1-(4-Bromophenyl)-4-chlorobutan-1-ol CAS No. 1216234-83-1

1-(4-Bromophenyl)-4-chlorobutan-1-ol

Cat. No. B2364563
CAS RN: 1216234-83-1
M. Wt: 263.56
InChI Key: HWAXLMKQPVZTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-4-chlorobutan-1-ol, also known as 4-bromo-4-chlorobutanol or 4-bromo-4-chlorobutyl alcohol, is an organic compound belonging to the class of compounds known as halogenated alcohols. It is a colorless liquid with a faint odor and is used in the synthesis of pharmaceuticals, dyes, and other compounds. 4-bromo-4-chlorobutanol is a versatile synthetic intermediate which has been widely used in organic synthesis. The synthesis of this compound is relatively simple and can be achieved through a variety of methods.

Scientific Research Applications

Antimicrobial Agent Development

The compound’s structural moiety has been associated with antimicrobial properties. Research suggests that derivatives of 1-(4-Bromophenyl)-4-chlorobutan-1-ol could be potent antimicrobial agents, particularly against Gram-positive pathogens . This application is crucial in the development of new medications to combat resistant strains of bacteria.

Antioxidant Activity

The bromophenyl group in the compound’s structure is indicative of potential antioxidant properties. Antioxidants are vital in pharmaceuticals and nutraceuticals for preventing oxidative stress, which can lead to chronic diseases .

Anticancer Research

Compounds with a bromophenyl moiety have been explored for their anticancer activities. The presence of this group in 1-(4-Bromophenyl)-4-chlorobutan-1-ol suggests it may serve as a precursor in synthesizing novel anticancer drugs .

Organic Synthesis

This compound can be used in organic synthesis, serving as a building block for more complex molecules. Its bromophenyl group is particularly useful in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry .

Biological Evaluation Studies

The compound’s derivatives can be synthesized and characterized for biological evaluation. Such studies are essential for understanding the bioactivity of new compounds and their potential therapeutic applications .

Drug Design and Biofilm Inhibition

In silico studies have shown that derivatives of 1-(4-Bromophenyl)-4-chlorobutan-1-ol could be effective in drug design, particularly for targeting biofilm-associated infections. Biofilms are difficult to treat with conventional antibiotics, making this a significant area of research .

properties

IUPAC Name

1-(4-bromophenyl)-4-chlorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAXLMKQPVZTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCCl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-4-chlorobutan-1-ol

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromophenyl)-4-chlorobutan-1-one (1.00 g, 3.83 mmol) in methanol (20 mL) was added sodium borohydride (260 mg, 7.66 mmol) at 0° C. The mixture was stirred at 0° C. for 1 hour. 1M HCl was added and the mixture was stirred for 15 minutes. Solvents were removed and the residue was extracted with ethyl acetate (10 mL×2). The combined organic layer were washed with brine, dried and concentrated to give target compound (1 g, 99%) as a light yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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